molecular formula C27H49N B10800208 3|A-Aminocholestane

3|A-Aminocholestane

Cat. No.: B10800208
M. Wt: 387.7 g/mol
InChI Key: RJNGJYWAIUJHOJ-FBVYSKEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3α-Aminocholestane typically involves the reduction of cholest-5-en-3-one to cholestan-3-one, followed by the conversion of the ketone group to an amine group. This process can be achieved through reductive amination using reagents such as sodium borohydride and ammonium chloride .

Industrial Production Methods: While specific industrial production methods for 3α-Aminocholestane are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3α-Aminocholestane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cholestane, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3α-Aminocholestane has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of steroidal amines in various chemical reactions.

    Biology: Investigated for its role in modulating intracellular signaling pathways, particularly those involving SHIP1.

    Medicine: Explored as a potential therapeutic agent for treating cancers and immune-related diseases due to its inhibitory effects on SHIP1.

    Industry: Utilized in the development of new pharmaceuticals and biochemical research tools

Mechanism of Action

3α-Aminocholestane exerts its effects by selectively inhibiting the enzyme inositol-5’-phosphatase 1 (SHIP1). This inhibition disrupts the phosphoinositide signaling pathway, leading to altered cellular functions such as proliferation, survival, and immune responses. The compound specifically targets the SH2 domain of SHIP1, preventing its interaction with other signaling molecules .

Comparison with Similar Compounds

Uniqueness: 3α-Aminocholestane is unique due to its selective inhibition of SHIP1, which makes it a valuable tool for studying the role of this enzyme in various diseases. Its specific interaction with the SH2 domain of SHIP1 distinguishes it from other similar compounds .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNGJYWAIUJHOJ-FBVYSKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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